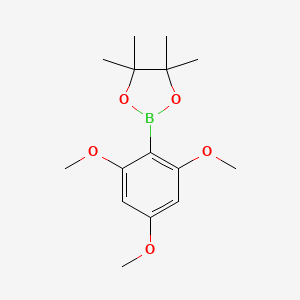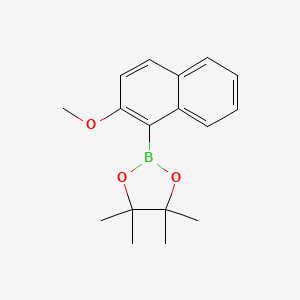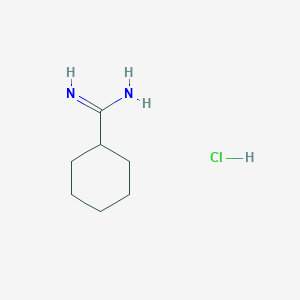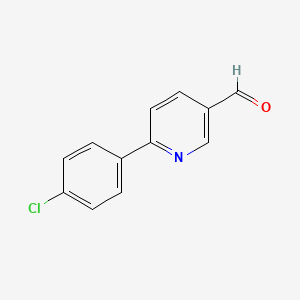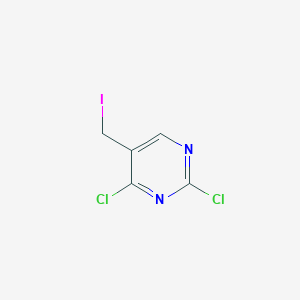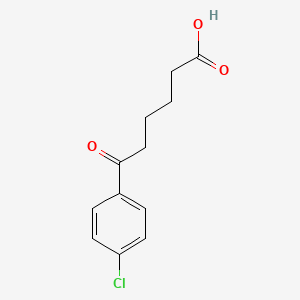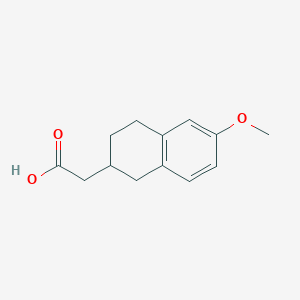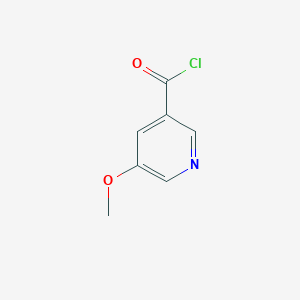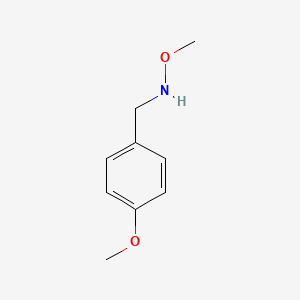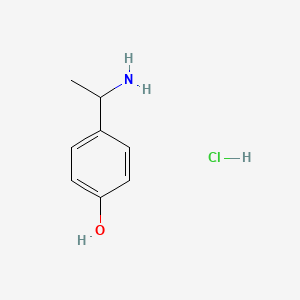
4-(1-Aminoethyl)phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1-Aminoethyl)phenol hydrochloride” is a chemical compound with the CAS Number: 860767-47-1 . It has a molecular weight of 173.64 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “4-(1-Aminoethyl)phenol hydrochloride” can be represented by the linear formula: C8 H11 N O . Cl H . The InChI code for this compound is 1S/C8H11NO.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 173.64 . The storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen
1. Polymerization and Microencapsulation
4-(1-Aminoethyl)phenol hydrochloride, a type of tyramine, is used in the enzyme-catalyzed synthesis of phenolic polymers within microcapsules. This process involves creating polyelectrolyte microcapsules that allow monomer molecules like tyramine to permeate and polymerize within, forming fluorescent polymeric products. This technique has applications in creating encapsulated materials for various scientific purposes (Ghan et al., 2004).
2. Bioactive Compound Synthesis
Derivatives of 4-aminophenol, which include 4-(1-Aminoethyl)phenol hydrochloride, are synthesized and characterized for their potential in antimicrobial and antidiabetic activities. These compounds have shown significant inhibition of enzymes related to diabetes and broad-spectrum antimicrobial activities, indicating their potential in therapeutic applications (Rafique et al., 2022).
3. Corrosion Inhibition
Certain phenolic compounds, including those structurally related to 4-(1-Aminoethyl)phenol hydrochloride, are investigated for their role in inhibiting corrosion of metals in acidic environments. These compounds act as efficient corrosion inhibitors, making them valuable in industrial applications where metal preservation is critical (Tebbji et al., 2005).
4. Spectrophotometric Analysis
In analytical chemistry, derivatives of 4-aminophenol are used in developing methods for the spectrophotometric determination of phenolic compounds. These methods are important for environmental monitoring, particularly in assessing water quality and detecting contaminants (Fiamegos et al., 2000).
5. Phenolic Compound Adsorption
Studies on adsorbents derived from salicylic acid, which is structurally related to 4-(1-Aminoethyl)phenol hydrochloride, have shown strong adsorption abilities for phenolic compounds. This has significant implications for environmental cleanup and water treatment technologies (An et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(1-aminoethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDFWZASJWHBCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

